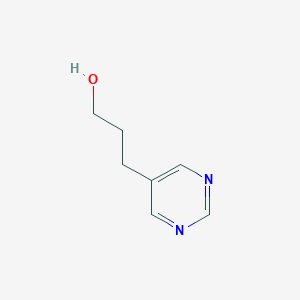

3-(Pyrimidin-5-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Pyrimidin-5-yl)propan-1-ol is a heterocyclic organic compound that features a pyrimidine ring attached to a propanol chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrimidine ring, a six-membered ring containing two nitrogen atoms, imparts unique chemical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the propanol chain. One common method is the alkylation of pyrimidine with 3-chloropropanol under basic conditions. The reaction proceeds as follows:

Starting Materials: Pyrimidine and 3-chloropropanol.

Reagents: A base such as potassium carbonate.

Conditions: The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyrimidin-5-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Tosyl chloride in the presence of a base for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions include:

Oxidation: 3-(Pyrimidin-5-yl)propanal or 3-(Pyrimidin-5-yl)propanone.

Reduction: Dihydro-3-(Pyrimidin-5-yl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Pyrimidin-5-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 3-(Pyrimidin-5-yl)propan-1-ol exerts its effects involves its interaction with molecular targets in biological systems. The pyrimidine ring can bind to enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, influencing their function. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Pyridin-5-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

3-(Pyrimidin-4-yl)propan-1-ol: The pyrimidine ring is attached at a different position.

3-(Pyrimidin-2-yl)propan-1-ol: Another positional isomer with the pyrimidine ring attached at the 2-position.

Uniqueness

3-(Pyrimidin-5-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the pyrimidine ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers.

Biologische Aktivität

3-(Pyrimidin-5-yl)propan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, supported by data tables and relevant studies.

The synthesis of this compound typically involves the alkylation of pyrimidine derivatives with 3-chloropropanol under basic conditions. The reaction can be summarized as follows:

Synthetic Route:

- Starting Materials: Pyrimidine and 3-chloropropanol

- Reagents: Potassium carbonate as a base

- Solvent: Dimethylformamide (DMF)

- Conditions: Elevated temperatures

This method allows for the introduction of the propanol chain to the pyrimidine structure, yielding a compound with unique chemical reactivity due to the presence of both a pyrimidine ring and a hydroxyl group.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Helicobacter pylori, which is known for its role in gastric infections. The compound's mechanism involves interaction with molecular targets within microbial cells, potentially disrupting essential biochemical pathways.

Table 1: Antimicrobial Activity Against H. pylori

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis.

Case Study: Anticancer Activity Evaluation

A study evaluated the effects of this compound on human cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as a therapeutic agent in cancer treatment.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| PC3M (Prostate Cancer) | 15.0 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12.0 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 18.0 | Modulation of apoptotic pathways |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding: The hydroxyl group forms hydrogen bonds with amino acid residues in proteins, influencing their function.

- Enzyme Interaction: The pyrimidine ring can bind to enzymes and receptors, modulating their activity and leading to altered cellular responses.

- Cell Membrane Permeability: Its lipophilicity allows for easy diffusion into cells, facilitating interactions with intracellular targets.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of pyrimidine derivatives, including this compound, to enhance their bioavailability and efficacy.

Table 3: Summary of Research Findings

Eigenschaften

IUPAC Name |

3-pyrimidin-5-ylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRMYOKASADLHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597690 |

Source

|

| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174456-29-2 |

Source

|

| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.